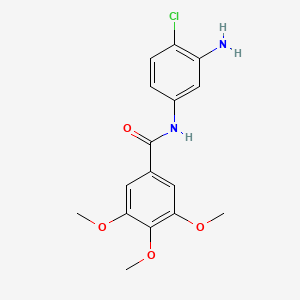

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro group, and three methoxy groups attached to a benzamide structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction. The product is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as filtration and recrystallization to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include the use of specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Aplicaciones Científicas De Investigación

Chemistry

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide serves as an intermediate in the synthesis of complex molecules. It is utilized in various chemical reactions such as:

- Oxidation : Converts the compound into oxidized derivatives.

- Reduction : Alters functional groups for further chemical modifications.

- Substitution : The chloro group can be replaced with other functional groups.

Biology

In biological studies, this compound is investigated for its effects on cellular processes. Notably:

- It has been evaluated for its anticancer properties , showing significant inhibition of cell proliferation in various cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The mechanism involves inducing G2/M phase arrest and apoptosis through modulation of apoptotic pathways involving proteins like p53 and Bcl-2 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.20 | Induces G2/M phase arrest and apoptosis |

| HCT-116 | 9.13 | Inhibits tubulin polymerization |

| HeLa | 11.09 | Induces apoptosis via caspase activation |

Medicine

The compound is being studied for its potential therapeutic applications:

- Drug Development : Researchers are exploring its efficacy as a drug candidate for treating various diseases, particularly cancers. Its ability to interact with specific molecular targets positions it as a promising candidate for further pharmacological studies.

Industry

In industrial applications, this compound is used in:

- The production of dyes and pigments due to its unique chemical properties.

- As a reagent in various chemical processes within the pharmaceutical industry.

Case Studies and Research Findings

Several studies have documented the compound's biological activity:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines through specific apoptotic mechanisms .

- Pharmacological Insights : Research indicates that compounds with similar structures often exhibit diverse biological activities, suggesting that this compound could lead to the development of new therapeutic agents targeting specific diseases .

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

N-(3-Amino-4-chlorophenyl)benzamide: This compound lacks the methoxy groups present in this compound, which may affect its chemical reactivity and biological activity.

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide: This compound has only one methoxy group, which may result in different chemical and biological properties compared to this compound.

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds have a different core structure but share the presence of a chlorophenyl group, which may result in some similarities in their chemical and biological properties.

Actividad Biológica

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17ClN2O4

- Molecular Weight : 336.77 g/mol

The compound features a chlorophenyl group and a trimethoxybenzamide structure, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline. This method has been outlined in various studies focusing on similar benzamide derivatives.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study reported its evaluation against several cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.20 | Induces G2/M phase arrest and apoptosis |

| HCT-116 | 9.13 | Inhibits tubulin polymerization |

| HeLa | 11.09 | Induces apoptosis via caspase activation |

The compound was found to significantly inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and activation of apoptotic pathways mediated by proteins such as p53, Bax, and Bcl-2 .

Mechanistic Studies

- Cell Cycle Analysis : The compound caused a shift in the cell cycle distribution towards the G2/M phase. For instance, in MDA-MB-231 cells treated with the compound at its IC50 concentration for 24 hours:

- Apoptosis Induction : The compound was shown to increase levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis .

- Caspase Activation : Mechanistic studies revealed that treatment with the compound led to significant activation of caspases 3 and 7, confirming its role in apoptosis through mitochondrial pathways .

Case Studies

Several studies have focused on the biological activity of similar compounds within the same series:

- A study on a related derivative demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value comparable to established chemotherapeutic agents.

- Another investigation highlighted the use of nanostructured lipid carriers (NLCs) to enhance the solubility and bioavailability of similar compounds, suggesting that formulation strategies could further improve therapeutic outcomes .

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHYABUOBRPWLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.